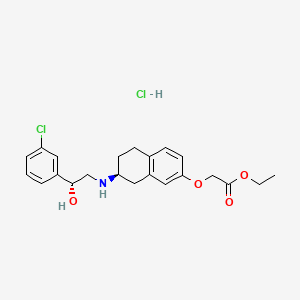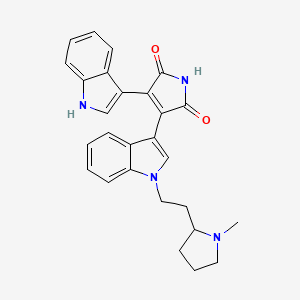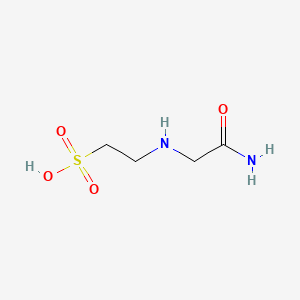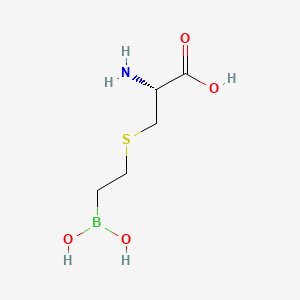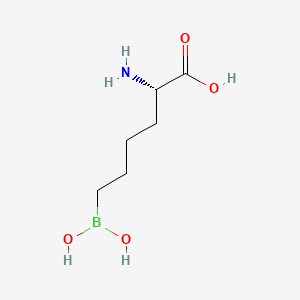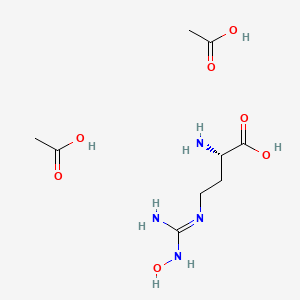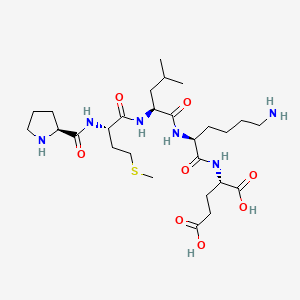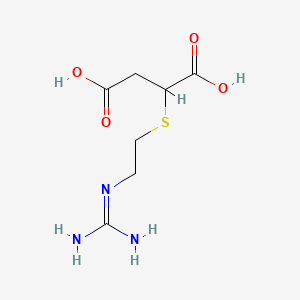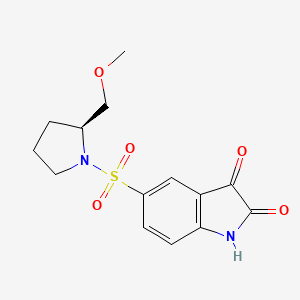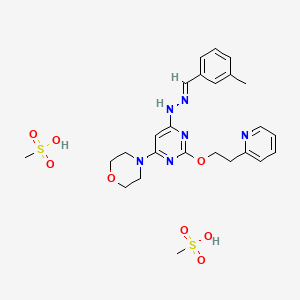
Apilimod mesylate
説明
Synthesis Analysis
Apilimod inhibits the synthesis of two lipids, PtdIns5P and PtdIns (3,5)P2, which are produced by the lipid kinase enzyme PIKfyve . The syntheses of these lipids are efficiently and similarly inhibited by apilimod in in vitro assays .Molecular Structure Analysis
The molecular formula of Apilimod mesylate is C25H34N6O8S2 . Its molecular weight is 610.700 .Chemical Reactions Analysis
Apilimod inhibits not only PtdIns (3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation . It also triggers a marked reduction of both lipids in the context of intact cells .科学的研究の応用
Treatment of B-cell non-Hodgkin lymphoma
- Scientific Field : Oncology
- Application Summary : Apilimod has been identified as a first-in-class PIKfyve kinase inhibitor for the treatment of B-cell non-Hodgkin lymphoma (B-NHL). It exhibits selective cytotoxic activity in B-NHL compared with normal cells .
- Methods of Application : Apilimod was identified through high-throughput screening of clinical-stage drugs. It was found to have nanomolar activity in vitro .
- Results : In vivo studies demonstrated single-agent efficacy as well as synergy with approved B-NHL drugs. Apilimod was found to induce B-NHL cytotoxicity through a unique mechanism of action that involves the disruption of lysosomal function .
Treatment of Alzheimer’s Disease
- Scientific Field : Neurology
- Application Summary : A study of a frontotemporal dementia mouse model suggests that Apilimod, when injected directly into the hippocampus, increases lysosomes and decreases excitotoxicity .
- Results : The neuroprotective potential of Apilimod is not known if used systemically .
Treatment of Viral Diseases
- Scientific Field : Virology
- Application Summary : Apilimod has been repurposed as a potential antiviral drug, with possible applications in the treatment of viral diseases such as Ebola virus disease, Lassa fever, and COVID-19 .
- Results : The effectiveness of Apilimod in treating these viral diseases is still under investigation .
Treatment of Amyotrophic Lateral Sclerosis (ALS)
- Scientific Field : Neurology
- Application Summary : Apilimod mesylate is under clinical development for the treatment of ALS .
- Results : According to GlobalData, Phase II drugs for ALS have a 65% phase transition success rate (PTSR) indication benchmark for progressing into Phase III .
Treatment of Frontotemporal Dementia
- Scientific Field : Neurology
- Application Summary : A study of a frontotemporal dementia mouse model suggests that Apilimod, when injected directly into the hippocampus, increases lysosomes and decreases excitotoxicity .
- Results : The neuroprotective potential of Apilimod is not known if used systemically .
Treatment of Coronavirus Disease 2019 (COVID-19)
- Scientific Field : Virology
- Application Summary : Apilimod mesylate is under development for the treatment of COVID-19 caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) .
- Results : The effectiveness of Apilimod in treating COVID-19 is still under investigation .
Treatment of Crohn’s Disease and Rheumatoid Arthritis
- Scientific Field : Immunology
- Results : The effectiveness of Apilimod in treating these autoimmune diseases is still under investigation .
Treatment of Follicular Lymphoma
- Scientific Field : Oncology
- Application Summary : Apilimod mesylate is under development for the treatment of follicular lymphoma .
- Results : The effectiveness of Apilimod in treating follicular lymphoma is still under investigation .
Treatment of Diffuse Large B-Cell Lymphoma
- Scientific Field : Oncology
- Application Summary : Apilimod mesylate is under development for the treatment of diffuse large B-cell lymphoma .
- Results : The effectiveness of Apilimod in treating diffuse large B-cell lymphoma is still under investigation .
Treatment of Mantle Cell Lymphoma
- Scientific Field : Oncology
- Application Summary : Apilimod mesylate is under development for the treatment of mantle cell lymphoma .
- Results : The effectiveness of Apilimod in treating mantle cell lymphoma is still under investigation .
Treatment of Crohn’s Disease and Rheumatoid Arthritis
- Scientific Field : Immunology
- Results : The effectiveness of Apilimod in treating these autoimmune diseases is still under investigation .
Treatment of Follicular Lymphoma
- Scientific Field : Oncology
- Application Summary : Apilimod mesylate is under development for the treatment of follicular lymphoma .
- Results : The effectiveness of Apilimod in treating follicular lymphoma is still under investigation .
Treatment of Diffuse Large B-Cell Lymphoma
- Scientific Field : Oncology
- Application Summary : Apilimod mesylate is under development for the treatment of diffuse large B-cell lymphoma .
- Results : The effectiveness of Apilimod in treating diffuse large B-cell lymphoma is still under investigation .
Treatment of Mantle Cell Lymphoma
Safety And Hazards
特性
IUPAC Name |
methanesulfonic acid;N-[(E)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2.2CH4O3S/c1-18-5-4-6-19(15-18)17-25-28-21-16-22(29-10-13-30-14-11-29)27-23(26-21)31-12-8-20-7-2-3-9-24-20;2*1-5(2,3)4/h2-7,9,15-17H,8,10-14H2,1H3,(H,26,27,28);2*1H3,(H,2,3,4)/b25-17+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJWNIKZLYZYSY-OKUPSQOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Apilimod mesylate | |
CAS RN |
870087-36-8 | |
| Record name | Apilimod mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870087368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Methylbenzylidene)-N'-[6-morpholin-4-yl-2-(2-pyridin-2-yl-ethoxy)pyrimidin-4-yl]hydrazine bismethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APILIMOD MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G3P5OK11S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



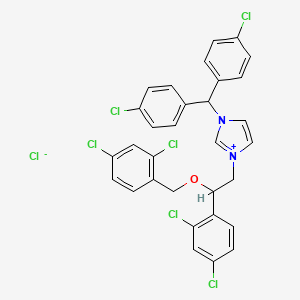
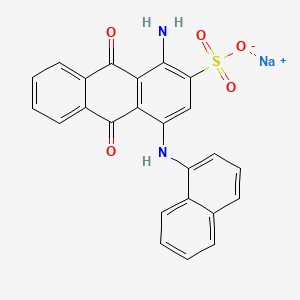
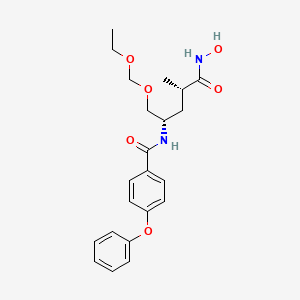
![2-Bromo-N-[4-chloro-3-[[(3R)-1-methyl-3-pyrrolidinyl]oxy]phenyl]-4,5-dimethoxybenzenesulfonamide](/img/structure/B1662956.png)

